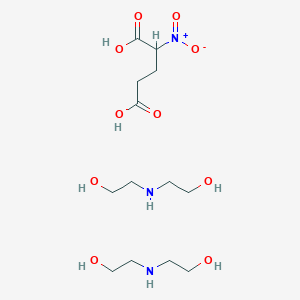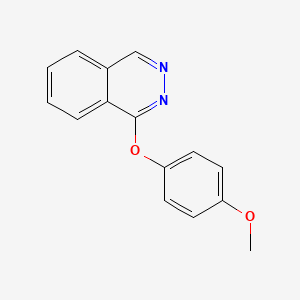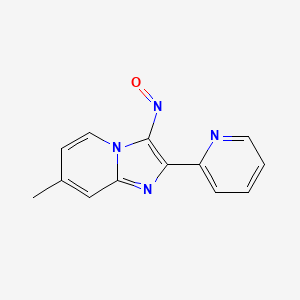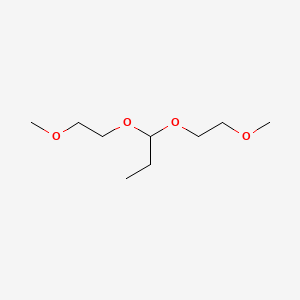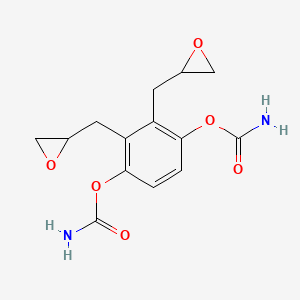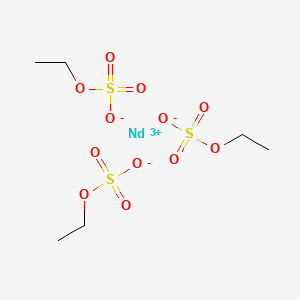
Ethyl hydrogen sulphate, neodymium(3+) salt
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Neodymium ethylsulfate is a chemical compound with the formula Nd(C₂H₅SO₄)₃·9H₂O. It is a coordination compound where neodymium is bonded to ethylsulfate ligands. This compound is known for its unique electronic and magnetic properties, making it a subject of interest in various scientific fields .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Neodymium ethylsulfate can be synthesized by reacting neodymium oxide with ethylsulfuric acid in an aqueous medium. The reaction typically occurs under controlled temperature conditions to ensure the formation of the desired hydrate form .
Industrial Production Methods: In industrial settings, neodymium ethylsulfate is produced by dissolving neodymium oxide in sulfuric acid, followed by the addition of ethanol to introduce the ethylsulfate group. The solution is then crystallized to obtain the hydrated form of neodymium ethylsulfate .
Analyse Des Réactions Chimiques
Types of Reactions: Neodymium ethylsulfate undergoes various chemical reactions, including:
Oxidation: Neodymium in the compound can be oxidized to higher oxidation states under specific conditions.
Reduction: The compound can be reduced, typically using strong reducing agents.
Substitution: Ethylsulfate ligands can be substituted with other ligands in the presence of suitable reagents.
Common Reagents and Conditions:
Oxidation: Strong oxidizing agents such as potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride.
Substitution: Ligand exchange reactions using different sulfur-containing ligands.
Major Products Formed:
Oxidation: Higher oxidation state neodymium compounds.
Reduction: Lower oxidation state neodymium compounds.
Substitution: Neodymium complexes with different ligands.
Applications De Recherche Scientifique
Neodymium ethylsulfate has a wide range of applications in scientific research:
Chemistry: Used in studies of electronic spectra and magnetic properties due to its unique electronic transitions.
Biology: Investigated for potential use in biological imaging and as a contrast agent in magnetic resonance imaging (MRI).
Medicine: Explored for its potential in targeted drug delivery systems.
Industry: Utilized in the production of high-performance magnets and other electronic devices.
Mécanisme D'action
The mechanism of action of neodymium ethylsulfate involves its interaction with magnetic fields and electronic transitions. The compound’s unique electronic structure allows it to undergo specific transitions that are useful in various applications. The molecular targets include the electronic orbitals of neodymium, which interact with external magnetic fields to produce measurable effects .
Comparaison Avec Des Composés Similaires
Neodymium Chloride (NdCl₃): Exhibits similar electronic properties but different solubility and reactivity.
Neodymium Nitrate (Nd(NO₃)₃): Similar in terms of electronic transitions but differs in its chemical reactivity and applications.
Neodymium Acetate (Nd(CH₃COO)₃): Shares some magnetic properties but has different ligand interactions.
Uniqueness: Neodymium ethylsulfate is unique due to its specific ligand environment, which provides distinct electronic and magnetic properties. This makes it particularly useful in specialized applications such as electronic spectroscopy and magnetic studies .
Propriétés
Numéro CAS |
3368-35-2 |
|---|---|
Formule moléculaire |
C6H15NdO12S3 |
Poids moléculaire |
519.6 g/mol |
Nom IUPAC |
ethyl sulfate;neodymium(3+) |
InChI |
InChI=1S/3C2H6O4S.Nd/c3*1-2-6-7(3,4)5;/h3*2H2,1H3,(H,3,4,5);/q;;;+3/p-3 |
Clé InChI |
PYJXVGLTEUNYFE-UHFFFAOYSA-K |
SMILES canonique |
CCOS(=O)(=O)[O-].CCOS(=O)(=O)[O-].CCOS(=O)(=O)[O-].[Nd+3] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


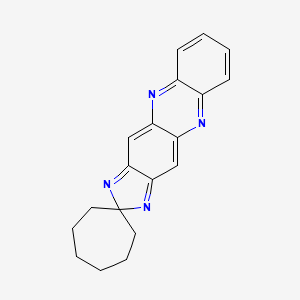
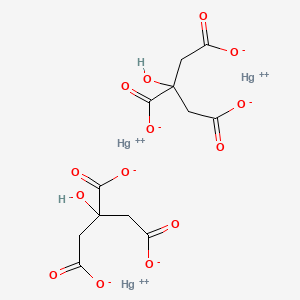
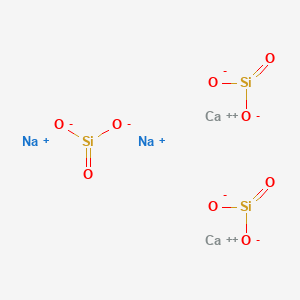
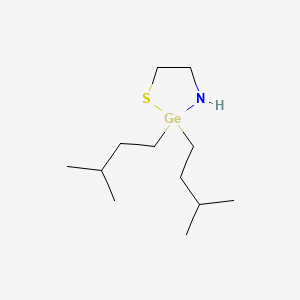
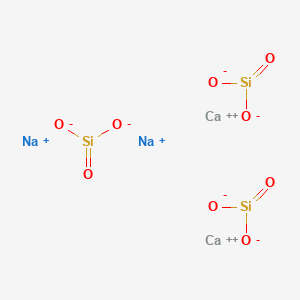
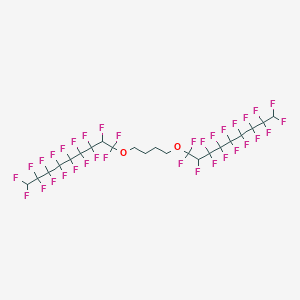
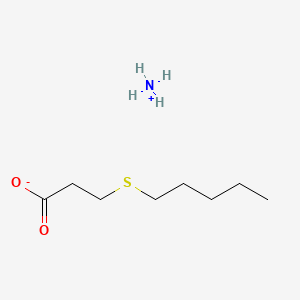
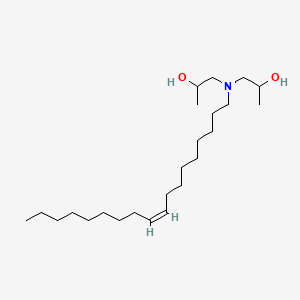
![6-O-[(3R)-hexan-3-yl] 1-O-[(3R)-3-methylpentyl] hexanedioate](/img/structure/B12669677.png)
